![molecular formula C14H12N2O2S3 B2375827 N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034606-10-3](/img/structure/B2375827.png)
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
“N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound containing two thiophene rings, a pyridine ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Pyridine is a six-membered ring with five carbon atoms and a nitrogen atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene, pyridine, and sulfonamide groups. The electronic properties of these groups could potentially influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the electronic properties of the thiophene, pyridine, and sulfonamide groups. For example, the nitrogen in the pyridine ring and the sulfur in the sulfonamide group could potentially act as nucleophiles in certain reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could potentially increase the compound’s water solubility compared to compounds containing only hydrocarbon rings .
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including our compound of interest, have gained significant attention in medicinal chemistry. Researchers have explored their potential as lead molecules for drug development. Notably, they exhibit a wide range of therapeutic properties, making them effective in various disease scenarios. Some specific therapeutic applications include:
- Anti-inflammatory : Thiophenes have demonstrated anti-inflammatory effects, which can be valuable in treating inflammatory conditions .
Material Science
Beyond medicine, thiophenes play a crucial role in material science:
- Organic Semiconductors : Thiophene-based molecules are used in organic semiconductors, contributing to the development of electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibitors : Thiophene derivatives find applications as corrosion inhibitors .
Kinase Inhibition
Recent studies have shown that certain thiophene-containing compounds inhibit various kinases, including FGFR 3, EGFR, JAK, and RON. These kinases play essential roles in cell signaling pathways, making them potential targets for cancer therapy .
Liquid Crystals
Amides derived from thiophenes have applications in liquid crystals, which are essential components in display technologies and other optical devices .
Polymers and Dyes
Thiophenes contribute to the synthesis of polymers and dyes, enhancing their properties and applications .
Anticonvulsant Properties
While not extensively studied, some thiophene derivatives have shown anticonvulsant activity, suggesting their potential in treating epilepsy and related disorders.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple biochemical pathways .
Result of Action
Certain thiophene derivatives have demonstrated fungicidal activities , suggesting potential antimicrobial effects.
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,12-3-1-6-15-9-12)16-14(11-5-8-19-10-11)13-4-2-7-20-13/h1-10,14,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIORUTYGOSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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